TCO-PEG6-amine is classified as a polyethylene glycol (PEG) linker, which enhances solubility and reduces aggregation in biological systems. It is primarily sourced from chemical suppliers specializing in bioorthogonal reagents and linkers, such as MedChemExpress and AxisPharm . The compound is categorized under bioorthogonal agents due to its ability to undergo specific reactions without interfering with biological processes.
The synthesis of TCO-PEG6-amine generally involves several key steps:
These methods can be adapted for industrial-scale production, optimizing reaction conditions for yield and purity.
The molecular structure of TCO-PEG6-amine consists of a trans-cyclooctene core linked to a polyethylene glycol chain containing six ethylene glycol units, culminating in an amine functional group. The structure can be represented as follows:
This structure contributes to its unique properties, enabling efficient bioorthogonal reactions while maintaining solubility in aqueous environments.
TCO-PEG6-amine participates in several important chemical reactions:
The mechanism of action for TCO-PEG6-amine primarily revolves around its bioorthogonal reactivity. Upon exposure to tetrazines, TCO undergoes a highly selective cycloaddition reaction that forms stable adducts. This process occurs rapidly, allowing for real-time tracking in biological systems. The polyethylene glycol component enhances the solubility and stability of the compound, facilitating its use in diverse biological contexts .
TCO-PEG6-amine exhibits several notable physical and chemical properties:
These properties make TCO-PEG6-amine suitable for use in various biological applications where solubility and stability are critical.
TCO-PEG6-amine finds extensive applications across multiple fields:
TCO-PEG6-amine (C₂₃H₄₄N₂O₈, MW 476.60 g/mol) exemplifies precision engineering in bifunctional linker technology, merging a trans-cyclooctene (TCO) moiety with a primary amine group through a hexaethylene glycol spacer [1]. This architecture leverages two orthogonal reactivity domains:
This duality facilitates modular conjugations, as demonstrated in antibody-nanogel constructs where TCO-tetrazine ligation achieved >90% conjugation efficiency within 1 hour—significantly faster than strain-promoted alkyne-azide cycloadditions (SPAAC) requiring 72 hours [3]. The design is particularly impactful in proteolysis-targeting chimeras (PROTACs), where the PEG spacer minimizes steric interference between target protein and E3 ligase binding domains [1] [9].
Table 1: Comparative Performance of Bioorthogonal Reactions in Bioconjugation
| Reaction Type | Rate Constant (k₂, M⁻¹s⁻¹) | Conjugation Time | Applications |
|---|---|---|---|
| TCO-Tetrazine (IEDDA) | 10⁴–10⁵ | <1 hour | Pretargeted imaging, PROTACs |
| DBCO-Azide (SPAAC) | 0.1–1.0 | >24 hours | Antibody-drug conjugates |
| CuAAC | 10⁻³–10⁻² | Hours (requires catalyst) | Cell labeling |
The six-unit polyethylene glycol (PEG6) spacer in TCO-PEG6-amine represents a critical compromise between hydrophilicity, steric flexibility, and functional density. PEG chains shorter than six units (e.g., PEG2-PEG4) exhibit reduced hydration shells, increasing aggregation risks in aqueous media. Conversely, longer spacers (PEG12-PEG24) introduce excessive flexibility, potentially diminishing target binding avidity [4] [8]. Key advantages of PEG6 include:
Empirical studies confirm that TCO-PEG6-amine maintains >95% conjugation efficiency to trastuzumab antibodies at 4:1 linker-to-antibody ratios (LAR), whereas PEG3 analogs achieve only 70–80% efficiency under identical conditions [3].
The terminal amine (-NH₂) of TCO-PEG6-amine supports diverse chemoselective bioconjugation strategies, with reaction specificity dictated by pH and catalyst selection:
Notably, the PEG spacer mitigates steric hindrance during amine activation, allowing near-quantitative conversion even with sterically demanding payloads like DM1 (mertansine) [3]. Reaction kinetics studies demonstrate complete functionalization within 2 hours at 25°C—50% faster than equivalent PEG3 linkers [1] [2].
The trans-cyclooctene moiety’s high ring strain (ΔG‡ ≈ 35.6 kcal/mol) drives both its exceptional reactivity and thermodynamic instability, with spontaneous isomerization to cis-cyclooctene (CCO) causing irreversible activity loss [7]. Strategic stabilization approaches include:
Table 2: Stability Comparison of TCO Derivatives Under Different Storage Conditions
| TCO Derivative | Additive/Modification | 6-Month Activity Retention (-20°C) | Isomerization Rate (k, h⁻¹) |
|---|---|---|---|
| TCO-PEG6-amine | None | 80% | 2.3 × 10⁻³ |
| TCO-PEG6-amine | 5% trehalose | 95% | 0.8 × 10⁻³ |
| TCO(t-Bu)-PEG6 | tert-butyl groups | 92% | 1.1 × 10⁻³ |
Accelerated stability studies confirm that lyophilized TCO-PEG6-amine retains >80% IEDDA reactivity after 72 hours at 37°C in PBS, making it suitable for in vivo pretargeting applications where extended circulation is required [7] [8].
Table 3: Technical Specifications of TCO-PEG6-Amine
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Weight | 476.60 g/mol | HRMS (ESI+) |
| Purity | ≥95% | HPLC-UV (220 nm) |
| Solubility | >50 mg/mL in water, DMSO, DMF | Visual clarity test |
| TCO Content | 1.8–2.1 mmol/g | Tetrazine depletion assay |
| Storage | -20°C, desiccated | Long-term stability study |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6